2-Propyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound also contains a pyrrolidine ring, which is a versatile scaffold in drug discovery due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules .
Preparation Methods
The synthesis of oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves multiple steps, starting with the construction of the quinazolinone core. This can be achieved through the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with formamide . The pyrrolidine ring is then introduced through a series of functionalization reactions, often involving the use of alkylating agents and catalytic conditions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of key cellular pathways, resulting in antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar compounds to oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one include other quinazolinone derivatives and pyrrolidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and pharmacokinetic properties. For example:
Quinazolin-2(1H)-one: Known for its antimicrobial and antimalarial activities.
Pyrrolidine-2-one: Used in the synthesis of various pharmaceuticals due to its versatile reactivity.
Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
23905-32-0 |
---|---|
Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
oxalic acid;2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c1-2-9-18-20-17-11-4-3-10-16(17)19(23)22(18)15-8-7-14-21-12-5-6-13-21;3-1(4)2(5)6/h3-4,10-11H,2,5-6,9,12-15H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
NXQJYLGABYPGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.